2-(1-Aminopropyl)phenol hydrochloride CAS 1311314-31-4 properties
2-(1-Aminopropyl)phenol hydrochloride CAS 1311314-31-4 properties
CAS: 1311314-31-4 Formula: C₉H₁₃NO·HCl Molecular Weight: 187.67 g/mol (Salt), 151.21 g/mol (Free Base)
Executive Summary
2-(1-Aminopropyl)phenol hydrochloride is a specialized chiral aminophenol intermediate belonging to the class of Betti base analogs . Structurally, it consists of a phenol ring substituted at the ortho position with a 1-aminopropyl group. This motif—a chiral benzylic amine with an adjacent phenolic hydroxyl—renders it a "privileged scaffold" in drug discovery and asymmetric catalysis.
Its primary utility lies in its bifunctionality: the amine and hydroxyl groups are positioned to facilitate chelation (making it a precursor for tridentate ligands) and heterocyclization (specifically for the synthesis of 1,3-benzoxazines). In medicinal chemistry, it serves as a bioisostere for catecholamines and a key building block for norepinephrine transporter (NET) inhibitors and dopamine agonists.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound exists as a hydrochloride salt to ensure stability, as the free base is prone to oxidation (quinone formation) and hygroscopicity. The 1-aminopropyl group introduces a chiral center at the benzylic carbon, making the compound available as a racemate or as enantiomerically pure (R)- or (S)-isomers for stereoselective applications.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-(1-Aminopropyl)phenol hydrochloride |
| Common Synonyms | o-(1-Aminopropyl)phenol HCl; alpha-Ethyl-2-hydroxybenzylamine HCl |
| CAS Number | 1311314-31-4 |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |
| pKa (Calculated) | ~9.5 (Amine), ~10.0 (Phenol) |
| H-Bond Donors | 3 (NH₃⁺, OH) |
| Chirality | Contains 1 stereocenter at C(alpha).[1][2][3][4] Usually supplied as racemate. |
Synthesis & Manufacturing Methodologies
The industrial and laboratory-scale synthesis of 2-(1-aminopropyl)phenol hydrochloride typically proceeds via the Reductive Amination of 2'-Hydroxypropiophenone . This route is preferred over the Grignard addition to salicylaldehyde imines due to higher atom economy and scalability.
Protocol: Reductive Amination (Leuckart-Wallach Modification)
Objective: Synthesis of 2-(1-aminopropyl)phenol from 2'-hydroxypropiophenone.
Reagents:
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Substrate: 2'-Hydroxypropiophenone (CAS 610-99-1)[5]
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Amine Source: Ammonium Acetate (NH₄OAc) or Ammonium Formate
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Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)
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Workup: HCl in Dioxane/Ether
Step-by-Step Methodology:
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Imine Formation: Dissolve 2'-hydroxypropiophenone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol. Stir at room temperature for 2 hours to establish the ketone-imine equilibrium.
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Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent excessive exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) or HPLC.
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Quenching: Quench with 1N HCl to decompose excess hydride. Adjust pH to >10 using 1N NaOH to liberate the free base.
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Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates as a white solid. Filter and recrystallize from EtOH/Et₂O.
Visualization: Synthetic Pathway
Figure 1: Reductive amination pathway converting the ketone precursor to the target hydrochloride salt.
Applications in Drug Discovery & Catalysis
Precursor to 1,3-Benzoxazines
The 1,3-amino-alcohol motif allows this compound to react with aldehydes (e.g., formaldehyde, benzaldehyde) to form 3,4-dihydro-2H-1,3-benzoxazines . These heterocycles are critical scaffolds in:
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Antimicrobial Agents: Benzoxazines exhibit significant antibacterial activity.
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Polymer Chemistry: Used as monomers for ring-opening polymerization to form phenolic resins.
Chiral Ligand Synthesis (Salen/Salan Type)
When resolved into its enantiomers, 2-(1-aminopropyl)phenol serves as the "amine half" in the condensation with salicylaldehydes to form tridentate (ONO) Schiff base ligands .
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Mechanism: The phenolic -OH and the benzylic -NH₂ coordinate to metal centers (Zn, Cu, Ti).
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Utility: These complexes catalyze asymmetric additions, such as the enantioselective addition of diethylzinc to aldehydes.
Neuropharmacology Isostere
The structure mimics the phenethylamine backbone found in neurotransmitters like norepinephrine.
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SAR Studies: Used as a rigidified analog to probe the steric tolerance of the alpha-carbon binding pocket in Adrenergic Receptors (AR) and Dopamine Transporters (DAT).
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Metabolite Standards: It acts as a reference standard for the metabolic profiling of drugs containing the o-anisyl-isopropylamine motif.
Visualization: Benzoxazine Cyclization Workflow
Figure 2: Cyclization pathway to form benzoxazine heterocycles, a key application in polymer and medicinal chemistry.
Analytical Quality Control
To ensure the integrity of CAS 1311314-31-4 for research use, the following QC parameters must be met.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase:
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A: 0.1% TFA in Water.
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B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 min.
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-
Detection: UV at 210 nm (Amine absorption) and 270 nm (Phenol absorption).
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Acceptance Criteria: >98.0% Area.
¹H-NMR Characterization (DMSO-d₆)
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δ 9.8 ppm (s, 1H): Phenolic -OH (Exchangeable).
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δ 8.5 ppm (br s, 3H): Ammonium -NH₃⁺.
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δ 7.2–6.8 ppm (m, 4H): Aromatic protons.
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δ 4.3 ppm (t, 1H): Benzylic CH (Chiral center).
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δ 1.9 ppm (m, 2H): Propyl -CH₂-.
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δ 0.8 ppm (t, 3H): Methyl -CH₃.
Safety & Handling (E-E-A-T)
Signal Word: WARNING
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Hazard Statements:
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Handling Protocol:
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
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Oxidation: Solutions of the free base will darken (pink/brown) upon exposure to air due to oxidation to quinone species. Always prepare fresh or keep under Argon.
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References
-
ChemicalBook. (n.d.). 2-(1-Aminopropyl)phenol hydrochloride Properties and Synthesis. Retrieved from
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National Institutes of Health (NIH). (2025). 2'-Hydroxypropiophenone | PubChem CID 69133. Retrieved from
-
BenchChem. (2025).[6] Protocol for Impurity Profiling of Aminophenol Derivatives. Retrieved from
-
Organic Syntheses. (2014). Preparation of 2-Amino-4-nitrophenol (General Aminophenol Methods). Org.[7][8][9] Synth. 1940, 20, 19. Retrieved from
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ResearchGate. (2023). Reductive amination of propiophenone with ammonia. Retrieved from
Sources
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